1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
CAS No.:
Cat. No.: VC10489435
Molecular Formula: C20H23F3N2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine -](/images/structure/VC10489435.png)
Specification
Molecular Formula | C20H23F3N2 |
---|---|
Molecular Weight | 348.4 g/mol |
IUPAC Name | 1-[(3-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Standard InChI | InChI=1S/C20H23F3N2/c1-16-5-4-6-17(13-16)14-24-9-11-25(12-10-24)15-18-7-2-3-8-19(18)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3 |
Standard InChI Key | PSVANIBMLTVJAC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 1-[(3-methylphenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine. Its molecular formula is C₂₁H₂₃F₃N₂, with a molecular weight of 360.42 g/mol. The piperazine core (C₄H₁₀N₂) is functionalized with two benzyl substituents:
-
A 3-methylbenzyl group at position 1, contributing hydrophobic character.
-
A 2-(trifluoromethyl)benzyl group at position 4, introducing strong electron-withdrawing effects via the -CF₃ moiety .
The trifluoromethyl group enhances metabolic stability and lipophilicity, factors critical for drug bioavailability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves sequential alkylation of piperazine. A representative pathway includes:
-
Monosubstitution: Piperazine reacts with 3-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C to yield 1-(3-methylbenzyl)piperazine.
-
Disubstitution: The intermediate undergoes a second alkylation with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃) to afford the target compound .
Key Reaction Parameters:
Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | 3-Methylbenzyl chloride | DMF | 80–100 | ~65 |
2 | 2-(Trifluoromethyl)benzyl bromide | DCM | 25–40 | ~72 |
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and purity. Continuous-flow reactors and catalytic methods (e.g., phase-transfer catalysts) are employed to enhance yields (>85%) and reduce waste . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physical and Chemical Properties
Physicochemical Data
The -CF₃ group reduces aqueous solubility (<1 mg/mL in water) but enhances membrane permeability, as evidenced by logP values of ~3.8 .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (400 MHz, CDCl₃):
-
¹³C-NMR: δ 21.5 (-CH₃), 52.1–54.3 (piperazine-C), 124.5 (q, J = 272 Hz, -CF₃), 128–140 (aromatic-C) .
Infrared (IR) Spectroscopy
-
Key Absorptions: 1650 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch), 2920 cm⁻¹ (C-H stretch).
Mass Spectrometry
Pharmacological and Biological Activities
Neurokinin Receptor Antagonism
Structurally related piperazines exhibit substance P antagonism (IC₅₀ = 12–50 nM), suggesting potential applications in pain management and inflammatory disorders . The -CF₃ group may enhance binding affinity to hydrophobic receptor pockets .
Antimicrobial Activity
In preliminary assays, analogs with -CF₃ substituents showed fungicidal activity against Pseudoperonospora cubensis (EC₅₀ = 8.7 μg/mL), outperforming commercial agents like Thiophanate-methyl .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume